molecular formula C8H15Br B6153362 1-(bromomethyl)-1,3,3-trimethylcyclobutane CAS No. 2301532-90-9

1-(bromomethyl)-1,3,3-trimethylcyclobutane

Cat. No.: B6153362
CAS No.: 2301532-90-9
M. Wt: 191.1
InChI Key:
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Description

1-(Bromomethyl)-1,3,3-trimethylcyclobutane is an organic compound belonging to the class of alkyl halides It features a cyclobutane ring substituted with a bromomethyl group and three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-1,3,3-trimethylcyclobutane can be synthesized through various methods. One common approach involves the bromination of 1-methyl-1,3,3-trimethylcyclobutane using bromine in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically proceeds under mild conditions, yielding the desired bromomethyl derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of bromine and suitable catalysts in a controlled environment allows for the large-scale synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-1,3,3-trimethylcyclobutane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of alcohols, nitriles, or amines, respectively.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines in polar solvents.

    Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) in aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Nucleophilic Substitution: Alcohols, nitriles, amines.

    Elimination Reactions: Alkenes.

    Oxidation: Aldehydes, carboxylic acids.

Scientific Research Applications

1-(Bromomethyl)-1,3,3-trimethylcyclobutane has several applications in scientific research:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound can be used to develop new pharmaceuticals by modifying its structure to enhance biological activity.

    Material Science: It is used in the preparation of polymers and advanced materials with specific properties.

    Biological Studies: The compound can be employed in studying the effects of alkyl halides on biological systems.

Mechanism of Action

The mechanism of action of 1-(bromomethyl)-1,3,3-trimethylcyclobutane involves its reactivity as an alkylating agent. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity is crucial in various synthetic transformations and biological interactions.

Comparison with Similar Compounds

    1-Bromomethylcyclobutane: Lacks the additional methyl groups, resulting in different reactivity and steric properties.

    1-(Chloromethyl)-1,3,3-trimethylcyclobutane: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

    1-(Bromomethyl)-2,2-dimethylcyclobutane: Similar but with different substitution patterns, affecting its chemical behavior.

Uniqueness: 1-(Bromomethyl)-1,3,3-trimethylcyclobutane is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These characteristics make it a valuable compound in various chemical and industrial applications.

Properties

CAS No.

2301532-90-9

Molecular Formula

C8H15Br

Molecular Weight

191.1

Purity

95

Origin of Product

United States

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